GSK3β vs. GSK3α Paralog Selectivity of (R)-BRD3731
(R)-BRD3731 demonstrates preferential inhibition of GSK3β over GSK3α. In biochemical assays, (R)-BRD3731 exhibits an IC50 of 1.05 μM against GSK3β and 6.7 μM against GSK3α, representing approximately 6.4-fold selectivity for the β paralog . This profile contrasts with the closely related analog BRD0705, which shows ~8-fold selectivity for GSK3α (IC50 = 66 nM) over GSK3β (IC50 = 515 nM) .
| Evidence Dimension | GSK3 paralog inhibitory potency and selectivity |
|---|---|
| Target Compound Data | GSK3β IC50 = 1.05 μM; GSK3α IC50 = 6.7 μM |
| Comparator Or Baseline | BRD0705: GSK3α IC50 = 66 nM, GSK3β IC50 = 515 nM (~8-fold GSK3α-selective) |
| Quantified Difference | (R)-BRD3731 is ~6.4-fold GSK3β-selective; BRD0705 is ~8-fold GSK3α-selective |
| Conditions | Biochemical kinase inhibition assay; ATP-competitive binding |
Why This Matters
Paralog selectivity directly impacts downstream signaling outcomes; GSK3β-preferential inhibition may be required for specific disease models where GSK3β activity is the primary driver, whereas GSK3α-selective tools like BRD0705 would produce different biological readouts.
